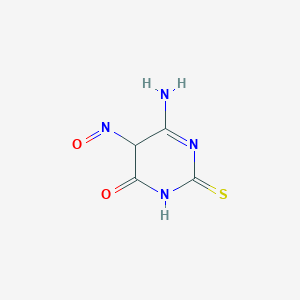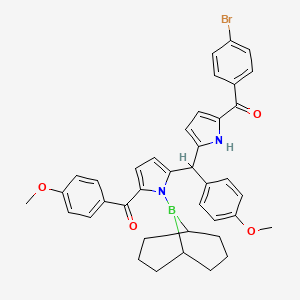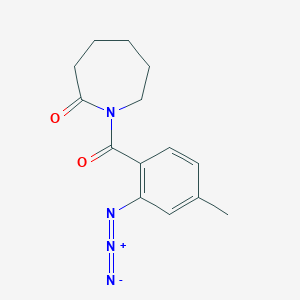
1-(2-Azido-4-methylbenzoyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-4-methylbenzoyl)azepan-2-one is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of azepan-2-one, which is a seven-membered lactam. The presence of the azido group and the methylbenzoyl moiety in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-4-methylbenzoyl)azepan-2-one typically involves the reaction of 2-azido-4-methylbenzoic acid with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an inert atmosphere, often under nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-4-methylbenzoyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne for click chemistry.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
1-(2-Azido-4-methylbenzoyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)azepan-2-one involves its azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The compound can also interact with biological molecules, leading to covalent modifications that are useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzoyl)azepan-2-one: Lacks the azido group, making it less reactive in click chemistry.
Azepan-2-one: The parent compound without the benzoyl and azido groups, used as a basic building block in organic synthesis.
1-Dodecylazacycloheptan-2-one (Azone®): Used as a penetration enhancer in transdermal drug delivery.
Uniqueness
1-(2-Azido-4-methylbenzoyl)azepan-2-one is unique due to the presence of both the azido and methylbenzoyl groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
797751-40-7 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-(2-azido-4-methylbenzoyl)azepan-2-one |
InChI |
InChI=1S/C14H16N4O2/c1-10-6-7-11(12(9-10)16-17-15)14(20)18-8-4-2-3-5-13(18)19/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
UROPQDMICULVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


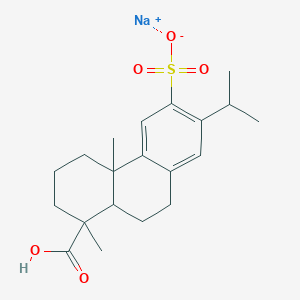
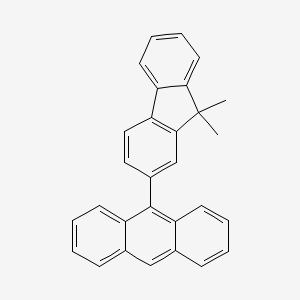
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
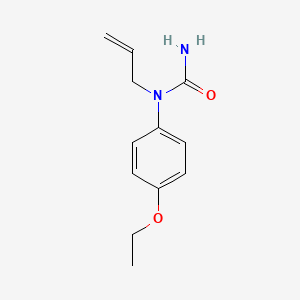

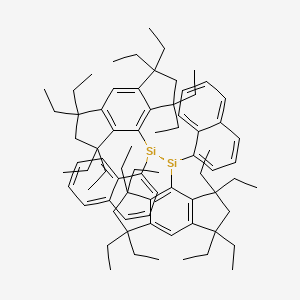
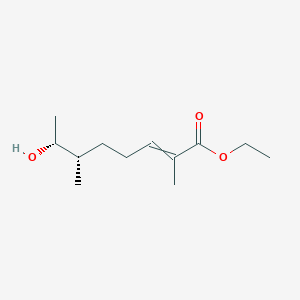
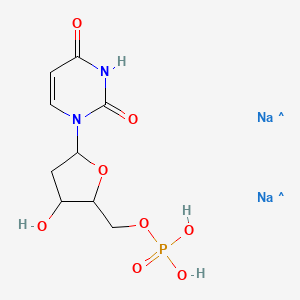
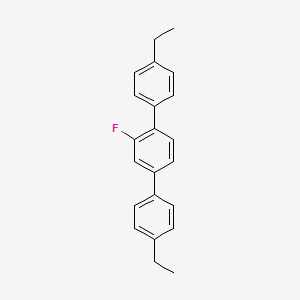
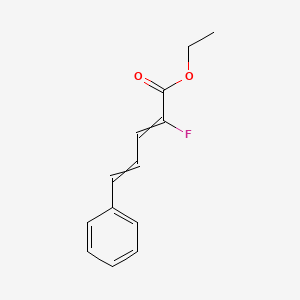
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)

